molecular formula C24H21ClN2O4S B11349051 3-chloro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11349051
M. Wt: 469.0 g/mol
InChI Key: MIZUCZNCKPFGAF-UHFFFAOYSA-N
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Description

3-CHLORO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

    Introduction of Chlorine: Chlorination of the benzothiophene core using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of Pyridin-2-yl Group: This can be achieved through nucleophilic substitution reactions.

    Attachment of Trimethoxyphenylmethyl Group: This step might involve the use of protecting groups and subsequent deprotection to introduce the trimethoxyphenylmethyl moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorine and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of bases like sodium hydride or catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Other compounds in this class may include those with different substituents on the benzothiophene ring.

    Pyridinyl Compounds: Compounds with pyridinyl groups attached to different cores.

    Trimethoxyphenyl Compounds: Compounds with the trimethoxyphenyl moiety attached to various scaffolds.

Uniqueness

The uniqueness of 3-CHLORO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups and the resulting biological activity. This combination may confer unique properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles.

Properties

Molecular Formula

C24H21ClN2O4S

Molecular Weight

469.0 g/mol

IUPAC Name

3-chloro-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C24H21ClN2O4S/c1-29-17-12-15(13-18(30-2)22(17)31-3)14-27(20-10-6-7-11-26-20)24(28)23-21(25)16-8-4-5-9-19(16)32-23/h4-13H,14H2,1-3H3

InChI Key

MIZUCZNCKPFGAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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